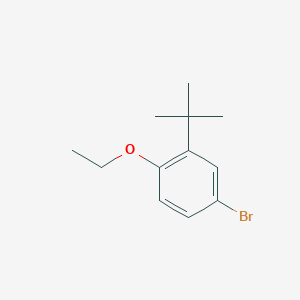

4-Bromo-2-(tert-butyl)-1-ethoxybenzene

Description

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, three primary retrosynthetic disconnections can be proposed, each suggesting a different synthetic route.

Disconnection of the C-Br bond: This suggests that the final step could be a bromination reaction. The precursor would be 2-(tert-butyl)-1-ethoxybenzene . This route relies on the directing effects of the existing tert-butyl and ethoxy groups to install the bromine atom at the desired position.

Disconnection of the C-C(CH₃)₃ bond: This points towards a Friedel-Crafts alkylation as a potential final step. The precursor molecule would be 4-Bromo-1-ethoxybenzene , which would be alkylated with a tert-butyl source. The success of this pathway depends on controlling the regioselectivity of the alkylation.

Disconnection of the C-O bond: This disconnection suggests an etherification reaction, specifically of the ethoxy group. The precursor would be 4-Bromo-2-(tert-butyl)phenol . This approach separates the formation of the carbon skeleton from the installation of the ether functionality.

These three disconnections form the basis for the direct synthesis approaches discussed in the following sections.

Direct Synthesis Approaches to Bromo-Tert-Butyl-Ethoxybenzene Derivatives

The forward synthesis of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene can be accomplished by several methods, primarily involving electrophilic aromatic substitution to construct the substituted benzene ring and etherification to form the ethoxy group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry and the principal method for introducing functional groups onto the benzene ring. The synthesis of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene requires the sequential introduction of a bromine atom and a tert-butyl group onto an ethoxybenzene core, or vice versa. The order of these reactions is critical and is governed by the directing effects of the substituents.

Regioselective bromination aims to introduce a bromine atom at a specific position on the aromatic ring. In the context of synthesizing the target molecule from 2-(tert-butyl)-1-ethoxybenzene, the existing substituents guide the incoming electrophile (Br⁺).

The ethoxy group (-OEt) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The tert-butyl group (-C(CH₃)₃) is a weaker activating group that also directs ortho and para via an inductive effect.

When 2-(tert-butyl)-1-ethoxybenzene is the substrate, the directing effects of the two groups are as follows:

The ethoxy group strongly activates the positions ortho (position 6) and para (position 4) to it.

The tert-butyl group activates the positions ortho (position 3) and para (position 5) to it.

The position para to the strongly activating ethoxy group (position 4) is the most electronically enriched and sterically accessible. The ortho position to the ethoxy group is sterically hindered by the adjacent bulky tert-butyl group. Therefore, electrophilic bromination of 2-(tert-butyl)-1-ethoxybenzene with a source of electrophilic bromine, such as molecular bromine (Br₂) with a Lewis acid catalyst or N-Bromosuccinimide (NBS), is expected to yield 4-Bromo-2-(tert-butyl)-1-ethoxybenzene with high regioselectivity. Studies on the bromination of alkoxybenzenes confirm that substitution is highly favored at the para position. nsf.gov

The Friedel-Crafts alkylation is a classic EAS reaction for attaching alkyl groups to an aromatic ring. mt.com This approach could be used to synthesize the target molecule by alkylating 4-Bromo-1-ethoxybenzene with a tert-butyl source, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). mt.comlibretexts.org

The mechanism involves the formation of a tert-butyl carbocation (or a complex with the Lewis acid), which then acts as the electrophile and attacks the aromatic ring. libretexts.orgedubirdie.com The regiochemical outcome is determined by the directing effects of the ethoxy and bromo substituents already on the ring.

The ethoxy group is a strong ortho, para-director and an activator.

The bromine atom is a deactivating group but is also an ortho, para-director.

The powerfully activating ethoxy group will dominate the directing effect. It will direct the incoming tert-butyl electrophile to its ortho and para positions. Since the para position is already occupied by bromine, the alkylation will occur at the position ortho to the ethoxy group (position 2). The steric bulk of the incoming tert-butyl group and the existing bromine atom would likely favor substitution at the less hindered position 2 over position 6.

A key limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the product (containing an activating alkyl group) is more reactive than the starting material. libretexts.org However, in this specific synthesis, the introduction of the first bulky tert-butyl group would likely provide sufficient steric hindrance to prevent a second alkylation.

The regioselectivity in both the bromination and alkylation strategies is dictated by the electronic and steric properties of the substituents on the benzene ring.

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the carbocation intermediate (arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. Both the ethoxy (-OEt) and tert-butyl (-C(CH₃)₃) groups are activators. The ethoxy group is considered a strong activator, while the tert-butyl group is a weak activator.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Halogens, like bromine, are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion for ortho and para attack.

The hierarchy of directing ability is crucial when multiple substituents are present. A strongly activating group will generally control the position of further substitution over a weaker activator or a deactivating group.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OC₂H₅ (Ethoxy) | +R > -I | Strongly Activating | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | +I | Weakly Activating | Ortho, Para |

| -Br (Bromo) | -I > +R | Weakly Deactivating | Ortho, Para |

Etherification Methods for Ethoxybenzene Core Formation

The third synthetic route, identified through retrosynthesis, involves the etherification of 4-Bromo-2-(tert-butyl)phenol. The Williamson ether synthesis is the most common and effective method for this transformation.

This reaction involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl bromide (EtBr) or diethyl sulfate (B86663) ((Et)₂SO₄), to form the desired ether, 4-Bromo-2-(tert-butyl)-1-ethoxybenzene.

The reaction is generally high-yielding and avoids the regioselectivity issues associated with electrophilic aromatic substitution on a plain benzene ring, as the substitution pattern is already established in the phenolic precursor. The synthesis of the precursor, 4-Bromo-2-(tert-butyl)phenol, can be achieved by the bromination of 2-tert-butylphenol (B146161) or the tert-butylation of 4-bromophenol.

Synthetic Pathways for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene Explored

The synthesis of the substituted aromatic compound 4-Bromo-2-(tert-butyl)-1-ethoxybenzene can be achieved through various multi-step sequences. These routes strategically assemble the bromo, tert-butyl, and ethoxy functional groups on the benzene ring, leveraging key intermediates and sequential chemical transformations. Advanced catalytic methods also offer modern alternatives for forming the crucial carbon-oxygen ether bond.

Structure

3D Structure

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

4-bromo-2-tert-butyl-1-ethoxybenzene |

InChI |

InChI=1S/C12H17BrO/c1-5-14-11-7-6-9(13)8-10(11)12(2,3)4/h6-8H,5H2,1-4H3 |

InChI Key |

HALWRNKAZBIDJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(C)(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Tert Butyl 1 Ethoxybenzene

Cross-Coupling Reaction Paradigms

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. As an aryl bromide, 4-Bromo-2-(tert-butyl)-1-ethoxybenzene is a suitable substrate for several of these transformations. The steric bulk of the ortho-tert-butyl group can influence reaction kinetics and may necessitate the use of specialized catalyst systems, particularly those with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that facilitate the oxidative addition step.

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. ikm.org.my This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov For a substrate like 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, the reaction would involve coupling with a suitable boronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromo-2-(tert-butyl)-1-ethoxybenzene | Electrophilic partner |

| Boronic Acid | Ar-B(OH)₂ | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium source |

| Ligand | PPh₃, dppf, or SPhos | Stabilizes catalyst, promotes oxidative addition |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates boronic acid for transmetalation |

| Solvent | Toluene/H₂O, Dioxane, or DMF | Solubilizes reactants |

| Temperature | 80-110 °C | Provides energy for reaction |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. wikipedia.orgmdpi.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org The aryl group from 4-Bromo-2-(tert-butyl)-1-ethoxybenzene would add across the double bond of the alkene, followed by β-hydride elimination to yield a substituted alkene.

The steric hindrance from the ortho-tert-butyl group can be a significant factor in the Heck reaction. It may slow the initial oxidative addition step and can influence the regioselectivity of the alkene insertion. Catalyst systems employing bulky ligands are often required to achieve good conversion with sterically demanding aryl bromides. rsc.org

Table 2: Representative Conditions for Heck Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromo-2-(tert-butyl)-1-ethoxybenzene | Electrophilic partner |

| Alkene | Styrene, Acrylate (B77674) | Nucleophilic partner |

| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Palladium source |

| Ligand | P(o-tol)₃ or P(t-Bu)₃ | Facilitates oxidative addition and stabilizes catalyst |

| Base | Et₃N, K₂CO₃, or NaOAc | Neutralizes HBr formed during the reaction |

| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvent |

| Temperature | 100-140 °C | Provides energy for reaction |

The Sonogashira coupling is a palladium-catalyzed reaction that couples an aryl or vinyl halide with a terminal alkyne to form a disubstituted alkyne. nih.gov The reaction uniquely requires a copper(I) co-catalyst, typically copper(I) iodide (CuI), and an amine base, which also often serves as the solvent. researchgate.net

This reaction allows for the direct installation of an alkynyl group onto the aromatic ring of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene. As with other cross-coupling reactions, the steric hindrance adjacent to the bromine atom can pose a challenge. However, modern catalyst systems, including those that are copper-free, have been developed to accommodate a wide range of substrates. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromo-2-(tert-butyl)-1-ethoxybenzene | Electrophilic partner |

| Alkyne | R-C≡CH | Nucleophilic partner |

| Catalyst | PdCl₂(PPh₃)₂ | Palladium source |

| Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Et₃N, Piperidine, or DIPA | Base and often solvent |

| Solvent | THF or Toluene (if amine is not solvent) | Solubilizes reactants |

| Temperature | Room Temperature to 80 °C | Provides energy for reaction |

Insufficient Research Data on the Reactivity of the tert-Butyl Group in 4-Bromo-2-(tert-butyl)-1-ethoxybenzene

A comprehensive search for scholarly articles and research data concerning the reactivity of the tert-butyl group in 4-bromo-2-(tert-butyl)-1-ethoxybenzene, specifically its resistance to oxidation and cleavage, did not yield specific experimental findings for this particular compound. The existing body of scientific literature does not appear to contain detailed studies on the oxidation or cleavage of the tert-butyl moiety within this molecule under various conditions.

While general principles of organic chemistry suggest that the tert-butyl group is sterically hindered and generally resistant to many oxidative and cleavage conditions due to the absence of a hydrogen atom on the quaternary carbon, specific experimental data, reaction conditions, and yields for 4-bromo-2-(tert-butyl)-1-ethoxybenzene are not available in the reviewed literature. Research on related compounds with tert-butyl groups often focuses on their role as directing groups in electrophilic aromatic substitution or their cleavage under specific, often harsh, acidic or catalytic conditions, which cannot be directly extrapolated to the target molecule without experimental validation.

Consequently, a detailed and scientifically accurate discussion with supporting data tables on the "Resistance to Oxidation or Cleavage under Various Conditions" for the tert-butyl group in 4-bromo-2-(tert-butyl)-1-ethoxybenzene cannot be provided at this time. Further empirical research is required to elucidate the specific reactivity and stability of this functional group within the specified molecular framework.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Tert Butyl 1 Ethoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the tert-butyl and ethoxy groups. The chemical shifts (δ) are influenced by the electron-donating ethoxy group and the bulky, electron-donating tert-butyl group, as well as the electron-withdrawing bromine atom.

The aromatic region is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C3 position, being ortho to both the tert-butyl and ethoxy groups, would likely appear as a doublet. The proton at the C5 position, ortho to the bromine and meta to the ethoxy group, is also expected to be a doublet. The proton at the C6 position, ortho to the ethoxy group and meta to the bromine, would likely present as a doublet of doublets due to coupling with both the C3 and C5 protons. The coupling constants (J values) between these protons are crucial for confirming their relative positions.

The tert-butyl group, due to its nine equivalent protons, will produce a sharp singlet, typically in the upfield region of the spectrum. The ethoxy group will show a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons.

Expected ¹H NMR Data for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (C3-H) | 6.8 - 7.0 | d | ~2.5 | 1H |

| Aromatic H (C5-H) | 7.2 - 7.4 | dd | ~8.5, ~2.5 | 1H |

| Aromatic H (C6-H) | 6.7 - 6.9 | d | ~8.5 | 1H |

| tert-butyl (-C(CH₃)₃) | 1.3 - 1.5 | s | - | 9H |

| Methylene (-OCH₂CH₃) | 3.9 - 4.1 | q | ~7.0 | 2H |

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | t | ~7.0 | 3H |

Note: Predicted data based on analogous structures.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 4-Bromo-2-(tert-butyl)-1-ethoxybenzene will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the ethoxy group (C1) is expected to be the most downfield of the aromatic carbons, while the carbon attached to the bromine (C4) will also be significantly shifted. The presence of the bulky tert-butyl group will also influence the chemical shifts of the ortho and para carbons.

Expected ¹³C NMR Data for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (-OEt) | 155 - 158 |

| C2 (-C(CH₃)₃) | 138 - 141 |

| C3 | 113 - 116 |

| C4 (-Br) | 115 - 118 |

| C5 | 130 - 133 |

| C6 | 112 - 115 |

| Quaternary C (-C (CH₃)₃) | 34 - 36 |

| Methyl C (-C(CH₃ )₃) | 31 - 33 |

| Methylene C (-OCH₂ CH₃) | 63 - 66 |

| Methyl C (-OCH₂CH₃ ) | 14 - 16 |

Note: Predicted data based on analogous structures.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, a COSY spectrum would show cross-peaks between the aromatic protons on adjacent carbons (e.g., C5-H and C6-H). It would also confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. libretexts.org An HSQC spectrum would allow for the definitive assignment of each protonated carbon by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. libretexts.org For instance, the protons of the tert-butyl group would show a correlation to the C2 carbon and the quaternary carbon of the tert-butyl group. The aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule. For 4-Bromo-2-(tert-butyl)-1-ethoxybenzene (C₁₂H₁₇BrO), the presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Expected HRMS Data for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene:

| Ion | Calculated Exact Mass (m/z) |

| [C₁₂H₁₇⁷⁹BrO]⁺ | 256.0463 |

| [C₁₂H₁₇⁸¹BrO]⁺ | 258.0442 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule.

For 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, common fragmentation pathways would likely involve the loss of the substituents. Key expected fragmentations include:

Loss of a methyl group (-CH₃) from the tert-butyl group: This would result in a stable tertiary carbocation.

[M - CH₃]⁺

Loss of an ethyl radical (-C₂H₅) from the ethoxy group:

[M - C₂H₅]⁺

Cleavage of the entire tert-butyl group:

[M - C₄H₉]⁺

Loss of an ethoxy radical (-OC₂H₅):

[M - OC₂H₅]⁺

The characteristic isotopic pattern of bromine would be present in any fragments that retain the bromine atom, aiding in their identification. youtube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

A comprehensive analysis using Infrared (IR) and Raman spectroscopy would be necessary to identify the characteristic vibrational modes of the functional groups present in 4-Bromo-2-(tert-butyl)-1-ethoxybenzene. This would involve assigning specific frequencies to the stretching and bending vibrations of the C-Br, C-O-C, aromatic C-H, and aliphatic C-H bonds, as well as the phenyl ring vibrations. Conformational analysis would explore how the orientation of the tert-butyl and ethoxy groups affects the vibrational spectra. Without experimental spectra or computational frequency analysis, a detailed discussion and data table for this section cannot be provided.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

To understand the precise three-dimensional arrangement of atoms in the solid state, a single-crystal X-ray diffraction study would be required. This analysis would provide definitive information on the following:

Determination of Bond Lengths, Bond Angles, and Torsion Angles

This subsection would present a table of precise measurements for all bond lengths (e.g., C-C, C-H, C-O, C-Br), bond angles between adjacent atoms, and torsion angles that define the conformation of the ethoxy and tert-butyl substituents relative to the benzene ring.

Analysis of Crystal Packing and Supramolecular Assembly

This would involve a description of how individual molecules of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene are arranged in the crystal lattice. It would detail the packing motifs and any formation of supramolecular assemblies through intermolecular forces.

Investigation of Weak Interactions (e.g., C-H···π, halogen bonding)

A crucial part of the crystallographic analysis would be the identification and characterization of weak intermolecular interactions. This would include searching for potential C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the benzene ring, and halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophile.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The analysis would focus on identifying the absorption maxima (λmax) corresponding to π→π* transitions within the substituted benzene ring, which acts as the primary chromophore. The influence of the bromo, tert-butyl, and ethoxy substituents on the energy and intensity of these electronic transitions would be discussed. A data table summarizing the absorption maxima and corresponding molar absorptivity values would be included.

In the absence of published research on 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, the detailed and data-rich article requested cannot be generated.

Computational and Theoretical Investigations of 4 Bromo 2 Tert Butyl 1 Ethoxybenzene

Quantum Chemical Studies (DFT, Ab Initio, Semi-empirical Methods)

Quantum chemical studies are fundamental to characterizing the molecular properties of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene. These theoretical approaches are used to determine the molecule's most stable three-dimensional shape, analyze its electronic characteristics, and visualize its charge distribution.

The first step in any computational study is to determine the molecule's most stable geometry, known as the ground-state structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, this involves conformational analysis to identify the most stable arrangement of its substituent groups.

The primary sources of conformational flexibility are the rotation around the C(aromatic)-O bond of the ethoxy group and the C(aromatic)-C bond of the tert-butyl group. Theoretical studies on similar molecules, such as ethoxybenzene, indicate that the minimum energy conformation for the ethoxy group is typically planar, with the ethyl group lying in the same plane as the benzene (B151609) ring. The bulky tert-butyl group, however, will orient itself to minimize steric hindrance with the adjacent ethoxy group.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely calculate the bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene Illustrative data based on typical DFT calculation results for similar substituted benzenes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.91 Å |

| C-O (Aromatic) | 1.37 Å | |

| O-CH₂ | 1.43 Å | |

| C-C (tert-butyl) | 1.54 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-O-CH₂ | 118.0° | |

| C-C-C (tert-butyl) | 109.5° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-O-CH₂ | ~0° or ~180° |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. For 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, the electron-donating nature of the ethoxy and tert-butyl groups would be expected to raise the energy of the HOMO, while the electronegative bromine atom would influence both frontier orbitals.

DFT calculations can be used to determine the energies of these orbitals and derive important quantum chemical descriptors. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can further provide insights into the charge distribution on each atom, revealing the partial positive and negative charges across the molecule.

Table 2: Calculated Quantum Chemical Descriptors for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene Illustrative data derived from typical DFT (B3LYP/6-31G) calculations.

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | -5.85 eV |

| LUMO Energy | ELUMO | - | -0.95 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 eV |

| Ionization Potential | I | -EHOMO | 5.85 eV |

| Electron Affinity | A | -ELUMO | 0.95 eV |

| Global Hardness | η | (I - A) / 2 | 2.45 eV |

| Chemical Potential | μ | -(I + A) / 2 | -3.40 eV |

| Electrophilicity Index | ω | μ² / (2η) | 2.36 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials.

For 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the ethoxy group. The region around the bromine atom would also exhibit negative potential due to its lone pairs, forming a belt around its equator.

Positive Potential (Blue): Located on the hydrogen atoms of the ethoxy and tert-butyl groups. A region of positive potential, known as a sigma-hole, may also be present on the outermost portion of the bromine atom along the C-Br bond axis, which is significant for halogen bonding interactions.

Neutral Potential (Green): The benzene ring and the carbon framework would generally show intermediate potential, influenced by the attached functional groups.

Reaction Mechanism Prediction and Energy Profile Calculation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out.

A plausible synthesis of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene involves the electrophilic bromination of 2-(tert-butyl)-1-ethoxybenzene. Computational studies can predict the feasibility of this reaction and its selectivity.

The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. For the electrophilic bromination of 2-(tert-butyl)-1-ethoxybenzene, the key step is the attack of the aromatic ring on the electrophile (e.g., Br₂ activated by a Lewis acid), leading to the formation of a sigma complex (arenium ion).

Computational methods can locate the geometry of the transition state for this step. A TS calculation would reveal a structure where the C-Br bond is partially formed, and the aromaticity of the benzene ring is partially disrupted. Vibrational frequency analysis is then performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Regioselectivity refers to the preference for bond formation at one position over others. In the bromination of 2-(tert-butyl)-1-ethoxybenzene, the incoming bromine electrophile can attack several positions on the ring. The ethoxy group is a strong activating, ortho-para directing group, while the tert-butyl group is a weaker activating, ortho-para director.

DFT calculations can predict the outcome by comparing the energies of the different possible sigma-complex intermediates that can be formed. The most stable intermediate will correspond to the major product. The stability of these carbocation intermediates is calculated, and the transition states leading to them are located. The pathway with the lowest activation energy barrier will be the most favorable.

Given the directing effects, the three most likely positions for bromination are C4 (para to the ethoxy group), C6 (ortho to the ethoxy group), and C5 (meta to the ethoxy group). Steric hindrance from the bulky tert-butyl group at C2 would likely disfavor attack at the C3 position. Calculations would likely show that the intermediate formed by attack at the C4 position is the most stable due to strong resonance stabilization from the para-ethoxy group and manageable steric hindrance, leading to 4-Bromo-2-(tert-butyl)-1-ethoxybenzene as the major product.

Table 3: Relative Energies of Intermediates in the Bromination of 2-(tert-butyl)-1-ethoxybenzene Illustrative data from DFT calculations to predict regioselectivity.

| Position of Bromine Attack | Resulting Intermediate | Relative Energy (kcal/mol) | Predicted Outcome |

| C4 (para to -OEt) | 4-bromo sigma complex | 0.0 (Reference) | Major Product |

| C6 (ortho to -OEt) | 6-bromo sigma complex | +2.5 | Minor Product |

| C5 (meta to -OEt) | 5-bromo sigma complex | +12.0 | Not Formed |

| C3 (ortho to -tBu) | 3-bromo sigma complex | +4.0 (High steric hindrance) | Minor Product |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on 4-Bromo-2-(tert-butyl)-1-ethoxybenzene are not prevalent in publicly accessible literature, the application of this computational technique can provide significant insights into its behavior in various environments. MD simulations model the interactions and movements of atoms and molecules over time, offering a dynamic perspective on molecular behavior.

For a molecule like 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, MD simulations could be particularly useful in understanding its interactions with solvents of varying polarities. By simulating the molecule in explicit solvent boxes (e.g., water, ethanol, or a nonpolar solvent like hexane), one could analyze the formation of solvation shells and calculate properties such as the radial distribution function to understand the structuring of solvent molecules around the solute. These simulations can also elucidate the conformational dynamics of the ethoxy and tert-butyl groups, providing information on their flexibility and preferred orientations in different media. Such studies are foundational for predicting solubility and partitioning behavior.

Furthermore, MD simulations could be employed to study the aggregation potential of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene. By simulating a system with multiple molecules, one can observe the tendencies for self-assembly and characterize the non-covalent interactions (e.g., van der Waals, π-π stacking) that govern these processes. The insights gained from such simulations are crucial for understanding the material properties of the compound in a condensed phase.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be correlated with experimental findings to confirm molecular structures and understand electronic properties.

The ¹H and ¹³C NMR chemical shifts for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene can be predicted using computational methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. A more straightforward approach involves the use of substituent chemical shift (SCS) values, which are empirically derived parameters that quantify the effect of each substituent on the chemical shifts of the aromatic ring protons and carbons relative to benzene (δH = 7.27 ppm, δC = 128.5 ppm).

The predicted ¹H and ¹³C NMR chemical shifts, based on the additive effects of the bromo, tert-butyl, and ethoxy groups, are presented in the tables below. It is important to note that these are estimations, and actual experimental values may vary due to complex electronic and steric interactions not fully captured by a simple additive model.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H3 | 7.35 | d | J = 2.5 |

| H5 | 7.20 | dd | J = 8.8, 2.5 |

| H6 | 6.80 | d | J = 8.8 |

| -OCH₂CH₃ | 4.05 | q | J = 7.0 |

| -OCH₂CH₃ | 1.40 | t | J = 7.0 |

| -C(CH₃)₃ | 1.35 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 155.0 |

| C2 | 140.0 |

| C3 | 132.0 |

| C4 | 114.0 |

| C5 | 130.0 |

| C6 | 115.0 |

| -OCH₂CH₃ | 64.0 |

| -OCH₂CH₃ | 15.0 |

| -C(CH₃)₃ | 35.0 |

| -C(CH₃)₃ | 31.0 |

Vibrational frequencies, which correspond to the peaks in Infrared (IR) and Raman spectra, can be calculated using methods like DFT. These calculations provide a set of normal modes, each with a corresponding frequency and intensity. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

For 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, characteristic vibrational modes are expected for the substituted benzene ring, the tert-butyl group, and the ethoxy group. The table below presents a selection of predicted characteristic vibrational frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Stretching of the C-H bonds on the benzene ring. libretexts.orgpressbooks.publibretexts.org |

| C-H stretch (aliphatic) | 2980-2850 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl and ethoxy groups. |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching of the carbon-carbon bonds within the benzene ring. libretexts.orgpressbooks.publibretexts.org |

| C-H bend (aliphatic) | 1470-1365 | Bending vibrations of the C-H bonds in the alkyl groups. |

| C-O stretch (ether) | 1260-1200 | Asymmetric stretching of the Ar-O-C bond. |

| C-Br stretch | 700-500 | Stretching of the carbon-bromine bond. |

| C-H out-of-plane bend (aromatic) | 900-800 | Bending of the aromatic C-H bonds out of the plane of the ring, indicative of the substitution pattern. libretexts.orgpressbooks.publibretexts.org |

Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors

QSPR studies aim to correlate the structural features of molecules, encoded by molecular descriptors, with their physical and chemical properties. For 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, various molecular descriptors can be calculated from its computationally optimized 3D structure. These descriptors can be electronic (e.g., dipole moment, partial charges), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

The reactivity of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, particularly in electrophilic aromatic substitution, can be predicted using computational methods. coe.edu The ethoxy group is an activating, ortho-, para-directing group, while the tert-butyl group is a weakly activating, ortho-, para-directing group. The bromo group is a deactivating, yet ortho-, para-directing group. The regioselectivity of further substitution will be determined by the interplay of these electronic and steric effects.

Computational models can predict the most likely sites for electrophilic attack by calculating the relative stabilities of the possible sigma-complex intermediates. nih.gov A lower energy for the intermediate corresponds to a faster reaction rate for that substitution position. Additionally, molecular properties such as the distribution of electrostatic potential and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) can provide qualitative predictions of reactivity. For this molecule, the positions ortho and para to the strongly activating ethoxy group are expected to be the most nucleophilic, although steric hindrance from the adjacent tert-butyl group will likely disfavor substitution at the position between the ethoxy and tert-butyl groups.

The interaction of a solute with a solvent can significantly influence its properties and reactivity. Computational models can analyze solvation effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, as described in the molecular dynamics section.

Implicit solvation models can be used to calculate the free energy of solvation, which is a key parameter in predicting solubility and partition coefficients (e.g., logP). By performing these calculations in different solvent models, one can predict how the stability and conformation of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene change with the polarity of the environment. These models can also be used to study the effect of the solvent on reaction pathways and transition state energies, providing insights into how reaction rates and selectivities might vary in different solvents.

Role As a Building Block and Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Functionalized Aromatic Systems

The presence of the bromo-substituent makes 4-Bromo-2-(tert-butyl)-1-ethoxybenzene an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic chemistry for the synthesis of complex aromatic compounds.

4-Bromo-2-(tert-butyl)-1-ethoxybenzene is a valuable precursor for synthesizing poly-substituted biphenyls and other complex benzene (B151609) derivatives. The carbon-bromine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles for reactions like the Suzuki-Miyaura and Stille couplings. berkeley.edulibretexts.orgikm.org.my

In a typical Suzuki-Miyaura coupling , the compound would react with an arylboronic acid in the presence of a palladium catalyst and a base. berkeley.edunih.gov This reaction is highly efficient for creating a new carbon-carbon bond between the two aromatic rings, yielding a substituted biphenyl (B1667301) structure. The bulky tert-butyl group ortho to the original bromine position can sterically influence the coupling reaction, potentially affecting reaction rates and the rotational barrier of the resulting biphenyl product. The electron-donating ethoxy group can also modulate the reactivity of the aromatic ring.

The Stille reaction offers an alternative route, coupling the bromo-compound with an organostannane reagent, also catalyzed by palladium. libretexts.orgorganic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, making it suitable for the synthesis of highly functionalized molecules. uwindsor.ca

The general scheme for these coupling reactions allows for the introduction of a wide array of substituents, leading to diverse poly-substituted systems.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Substituted Biphenyl |

| Stille | Organostannane (Ar-SnR₃) | Pd(PPh₃)₄, LiCl | Substituted Biphenyl |

This table illustrates typical conditions for cross-coupling reactions involving aryl bromides.

While direct participation in classic annulation reactions like the Robinson or Diels-Alder is not typical for this molecule, it can serve as a key starting material for constructing annulated (fused) ring systems through multi-step synthetic sequences. For instance, the bromo-functionality can be converted into other reactive groups. A lithium-halogen exchange reaction would transform it into a potent aryllithium nucleophile. This intermediate can then be reacted with cyclic ketones or other electrophiles, followed by intramolecular cyclization and dehydration steps to build a new fused ring onto the original benzene core.

Furthermore, intramolecular versions of palladium-catalyzed coupling reactions, such as the Stille-Kelly coupling, can be employed to form fused aromatic systems like dihydrophenanthrenes from appropriately designed precursors derived from 4-Bromo-2-(tert-butyl)-1-ethoxybenzene. wikipedia.org These strategies highlight the compound's role as a foundational scaffold upon which complex, multi-cyclic aromatic structures can be systematically built.

Intermediate in Materials Science Applications

The unique substitution pattern of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene makes it an attractive intermediate for the synthesis of advanced materials. The substituents can impart desirable properties such as solubility, thermal stability, and specific electronic characteristics to the final material.

This compound can be readily converted into novel monomers for specialty polymers. By utilizing the reactive bromine atom, a polymerizable functional group, such as a vinyl, styrenyl, or acrylate (B77674) moiety, can be introduced via cross-coupling chemistry. For example, a Stille coupling with vinyltributylstannane or a Suzuki coupling with potassium vinyltrifluoroborate would replace the bromine atom with a vinyl group.

In the field of organic electronics, building blocks containing bromo-functionality are essential for synthesizing π-conjugated molecules and polymers used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sci-hub.se 4-Bromo-2-(tert-butyl)-1-ethoxybenzene is a prime candidate for this application.

Palladium-catalyzed cross-coupling reactions can be used to extend the π-conjugated system by linking the 4-Bromo-2-(tert-butyl)-1-ethoxybenzene unit to other aromatic or heteroaromatic rings, such as thiophenes, furans, or other benzene derivatives. nih.gov The properties of the resulting semiconductor can be fine-tuned by the substituents:

| Substituent | Potential Influence on Semiconductor Properties |

| tert-Butyl | Enhances solubility, promotes amorphous or crystalline packing in thin films, and provides kinetic stability. mdpi.com |

| Ethoxy | Acts as an electron-donating group, raising the Highest Occupied Molecular Orbital (HOMO) energy level of the material. |

| Bromo- (as reactive site) | Allows for iterative coupling to build up well-defined oligomers or polymers with extended conjugation. nih.gov |

The tert-butyl group is particularly significant as it improves the processability of otherwise insoluble conjugated materials and influences the solid-state morphology, which is critical for efficient charge transport. mdpi.com

When incorporated into a polymer matrix, the structural features of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene can be exploited to develop functional coatings and adhesives. Polymers derived from monomers based on this compound would possess unique surface properties.

The large, non-polar tert-butyl group would contribute to making a polymer surface more hydrophobic, leading to water-repellent coatings. The rigidity of the aromatic ring can enhance the thermal stability and mechanical hardness of the coating material. The ethoxy group may slightly increase surface polarity and could be a site for further modification if needed. These properties are valuable in applications requiring protective films with tailored surface energies and enhanced durability.

Role in Ligand and Catalyst Development for Transition Metal Catalysis

The structural motifs present in 4-bromo-2-(tert-butyl)-1-ethoxybenzene make it a molecule of interest for the development of specialized ligands for transition metal catalysis. The bulky tert-butyl group can impart specific steric properties to a catalyst, influencing its selectivity and activity, while the bromine atom provides a reactive handle for further chemical modifications.

Design of Phosphine (B1218219) Ligands

While direct synthesis of phosphine ligands from 4-bromo-2-(tert-butyl)-1-ethoxybenzene is not extensively documented in publicly available literature, its structural elements are relevant to the design of bulky electron-rich phosphine ligands. These types of ligands are crucial in many catalytic processes, including cross-coupling reactions and hydroformylation. The general approach would involve the conversion of the aryl bromide to an organolithium or Grignard reagent, followed by reaction with a chlorophosphine to introduce the phosphorus moiety. The steric hindrance provided by the ortho-tert-butyl group can be advantageous in creating a specific coordination environment around the metal center, potentially enhancing catalytic performance.

Synthesis of N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis. beilstein-journals.org The synthesis of NHC precursors often involves the construction of imidazolium (B1220033) or other azolium salts. researchgate.net 4-Bromo-2-(tert-butyl)-1-ethoxybenzene could theoretically be utilized in the synthesis of N-aryl substituted NHC precursors. This would typically involve a Buchwald-Hartwig amination or an Ullmann condensation to couple the aryl bromide with an appropriate N-heterocycle, followed by further steps to form the azolium salt. The bulky 2-(tert-butyl)-1-ethoxybenzene substituent on the nitrogen atom of the NHC could influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity. While NHC-boranes are a well-studied class of compounds with applications in synthesis, the direct use of this specific bromo compound as a precursor is not prominently featured in the literature. nih.gov

Application in Agrochemical Intermediate Synthesis

The development of novel herbicides, insecticides, and fungicides often relies on the synthesis of complex organic molecules from versatile building blocks. Halogenated aromatic compounds are frequently used as intermediates in the agrochemical industry. allgreenchems.com

Preparation of Scaffolds for Herbicides

Synthesis of Intermediates for Insecticides and Fungicides

The synthesis of various insecticides and fungicides involves the use of halogenated aromatic intermediates. allgreenchems.compmarketresearch.com The 4-bromo-2-(tert-butyl)-1-ethoxybenzene scaffold could be elaborated through various synthetic transformations to produce more complex molecules with desired biological activity. The combination of the lipophilic tert-butyl group and the reactive bromo functionality makes it a candidate for the synthesis of active ingredients that can effectively penetrate the target organisms. For example, derivatives of brominated compounds are incorporated into triazole-class fungicides. pmarketresearch.com

Application in Pharmaceutical Intermediate Synthesis

The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of medicinal chemistry, and the use of versatile intermediates is crucial for the efficient construction of complex drug molecules. pyglifesciences.com While direct application of 4-bromo-2-(tert-butyl)-1-ethoxybenzene in the synthesis of specific named drugs is not widely reported, its structural features are found in various pharmaceutical compounds and their intermediates. The presence of a bromine atom allows for the introduction of diverse functionalities through well-established cross-coupling reactions, which are fundamental in modern drug discovery. nbinno.com For instance, the structurally related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a known intermediate in the synthesis of the diabetes drug dapagliflozin. google.comgoogle.com This highlights the potential of substituted bromo-ethoxybenzene derivatives in pharmaceutical synthesis. The tert-butyl group can also play a significant role by providing steric bulk, which can influence the molecule's binding to biological targets and its metabolic stability. nbinno.com

Construction of Complex Molecular Scaffolds for Drug Discovery Programs

The strategic incorporation of substituted aromatic compounds is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. Aryl halides, such as 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, are particularly valuable building blocks due to their propensity to undergo a variety of cross-coupling reactions. The presence of the bromine atom at the 4-position offers a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex molecular architectures.

The 2-(tert-butyl) and 1-ethoxy substituents on the benzene ring of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene play a crucial role in modulating the electronic properties and steric environment of the molecule. The bulky tert-butyl group can influence the regioselectivity of certain reactions and impact the conformational preferences of the resulting scaffold. The ethoxy group, being an electron-donating substituent, can affect the reactivity of the aromatic ring. This unique combination of functional groups makes 4-Bromo-2-(tert-butyl)-1-ethoxybenzene a potentially useful reagent for generating libraries of diverse compounds in drug discovery programs.

While the specific utility of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene in the construction of complex molecular scaffolds for drug discovery is not extensively detailed in publicly available research, its structural motifs are representative of those commonly employed in the synthesis of biologically active molecules. The substituted phenoxyethane moiety is a feature present in a number of pharmacologically active compounds.

Synthesis of Advanced Intermediates for Active Pharmaceutical Ingredients (APIs)

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves a multi-step process where key intermediates are assembled to construct the final drug molecule. Brominated organic compounds are frequently employed as advanced intermediates in these synthetic pathways. Their reactivity allows for the introduction of various functional groups and the connection of different molecular fragments.

For instance, compounds with similar structural features to 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, such as brominated and ethoxy-substituted benzene derivatives, have been utilized as intermediates in the synthesis of various APIs. A notable example is the use of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as an intermediate in the preparation of dapagliflozin, a medication used to treat type 2 diabetes. This highlights the general importance of this class of substituted aromatic halides in the pharmaceutical industry.

Although direct and detailed research findings on the specific application of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene as an advanced intermediate for the synthesis of named APIs are not readily found in the public domain, its chemical structure suggests its potential as a precursor in the synthesis of complex pharmaceutical compounds. The combination of a reactive bromine atom, a sterically demanding tert-butyl group, and an ethoxy substituent provides a unique chemical profile that could be exploited in the targeted synthesis of novel therapeutic agents.

Synthesis and Characterization of Analogs and Derivatives of 4 Bromo 2 Tert Butyl 1 Ethoxybenzene

Systematic Modification of the Alkoxy Group (e.g., Methoxy (B1213986), Propoxy, Butoxy Analogs)

The ethoxy group in the parent compound can be readily replaced with other alkoxy groups of varying chain lengths. This modification is fundamental in probing the influence of steric and electronic properties conferred by the alkyl chain attached to the phenolic oxygen.

The primary synthetic route to alkoxy analogs of 4-bromo-2-(tert-butyl)benzene is the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com This well-established method involves the deprotonation of the precursor, 4-bromo-2-(tert-butyl)phenol, with a suitable base to form a phenoxide intermediate. This nucleophilic phenoxide then undergoes an Sɴ2 reaction with a primary alkyl halide to yield the desired ether. khanacademy.orgyoutube.com

The synthesis of methoxy, propoxy, and butoxy analogs follows this consistent pathway, with the primary variable being the choice of the alkylating agent. For instance, the methoxy analog is prepared using an agent like iodomethane, while the propoxy and butoxy analogs are synthesized using 1-bromopropane (B46711) and 1-bromobutane, respectively. researchgate.net The reaction is generally efficient when using primary alkyl halides, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction, which would reduce the ether yield. jk-sci.comlibretexts.org

The length of the alkyl chain (from methoxy to butoxy) has a minimal impact on the reactivity of the synthetic route itself, as the reaction occurs at the phenolic oxygen and is primarily dependent on the Sɴ2 mechanism. masterorganicchemistry.com Similarly, the chemical reactivity of the resulting aromatic ether in subsequent reactions, such as electrophilic aromatic substitution or cross-coupling, is not significantly altered by the identity of the alkyl chain, as the electronic influence is dominated by the ether oxygen atom directly attached to the ring.

Table 1: Reactants for Williamson Ether Synthesis of Alkoxy Analogs

| Target Analog | Phenol (B47542) Precursor | Typical Base | Alkylating Agent |

|---|---|---|---|

| 4-Bromo-2-(tert-butyl)-1-methoxybenzene | 4-Bromo-2-(tert-butyl)phenol | NaH, K₂CO₃ | Iodomethane (CH₃I) |

| 4-Bromo-2-(tert-butyl)-1-ethoxybenzene | 4-Bromo-2-(tert-butyl)phenol | NaH, K₂CO₃ | Iodoethane (C₂H₅I) or Bromoethane (C₂H₅Br) |

| 4-Bromo-2-(tert-butyl)-1-propoxybenzene | 4-Bromo-2-(tert-butyl)phenol | NaH, K₂CO₃ | 1-Bromopropane (n-C₃H₇Br) |

| 4-Bromo-2-(tert-butyl)-1-butoxybenzene | 4-Bromo-2-(tert-butyl)phenol | NaH, K₂CO₃ | 1-Bromobutane (n-C₄H₉Br) |

The primary structural change among these analogs is the incremental addition of methylene (B1212753) (-CH₂-) units to the alkoxy side chain. This systematic change is directly observable and quantifiable through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

In ¹H NMR spectra, the signals corresponding to the aromatic protons and the tert-butyl group remain largely consistent across the series. The key diagnostic signals are those of the alkoxy group's protons.

Methoxy analog : A sharp singlet around 3.8 ppm for the -OCH₃ protons.

Ethoxy analog : A quartet around 4.0 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃).

Propoxy analog : A triplet around 3.9 ppm (-OCH₂-), a sextet around 1.8 ppm (-CH₂CH₂CH₃), and a triplet around 1.0 ppm (-CH₃).

Butoxy analog : A triplet around 3.9 ppm (-OCH₂-), a quintet around 1.7 ppm (-OCH₂CH₂-), a sextet around 1.5 ppm (-CH₂CH₃), and a triplet around 0.9 ppm (-CH₃).

Similarly, ¹³C NMR spectroscopy reveals predictable shifts. The carbon signals of the benzene (B151609) ring and the tert-butyl group are minimally affected, while new signals corresponding to the additional carbons in the propoxy and butoxy chains appear in the aliphatic region of the spectrum. Infrared (IR) spectroscopy would show characteristic C-O stretching frequencies, though distinguishing between the different alkoxy groups based on IR alone can be challenging.

Table 2: Typical ¹H NMR Chemical Shifts for Alkoxy Groups in Aryl Ethers

| Alkoxy Group | α-Protons (-OCH₂- or -OCH₃) | β-Protons (-CH₂-) | γ-Protons (-CH₂-) | Terminal -CH₃ Protons |

|---|---|---|---|---|

| Methoxy | ~3.8 ppm (s) | N/A | N/A | N/A (part of α) |

| Ethoxy | ~4.0 ppm (q) | N/A | N/A | ~1.4 ppm (t) |

| Propoxy | ~3.9 ppm (t) | ~1.8 ppm (sext) | N/A | ~1.0 ppm (t) |

| Butoxy | ~3.9 ppm (t) | ~1.7 ppm (quint) | ~1.5 ppm (sext) | ~0.9 ppm (t) |

Note: Shifts are approximate (ppm) and depend on the solvent and specific molecular environment. Multiplicity is indicated in parentheses (s=singlet, q=quartet, t=triplet, sext=sextet, quint=quintet).

Variation of the Halogen Substituent (e.g., Chloro, Iodo Analogs)

Replacing the bromine atom at the C4-position with other halogens, such as chlorine or iodine, significantly modulates the electronic properties and reactivity of the aromatic ring, particularly in metal-catalyzed cross-coupling reactions.

The identity of the halogen substituent is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The efficiency of this step is inversely related to the carbon-halogen (C-X) bond dissociation energy.

The C-X bond strengths follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of the corresponding 4-halo-2-(tert-butyl)-1-ethoxybenzene analogs in cross-coupling reactions follows the reverse order: Iodo analog > Bromo analog > Chloro analog

Aryl iodides are the most reactive substrates due to the weak C-I bond, often reacting at lower temperatures or with less active catalysts. Aryl bromides are also highly effective and widely used due to their balance of reactivity and stability. Aryl chlorides, possessing the strongest C-Cl bond, are the least reactive and typically require more specialized conditions, such as electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., XPhos) and higher reaction temperatures, to achieve efficient oxidative addition. nih.gov

Table 3: Comparison of Halogen Substituents in Cross-Coupling Reactions

| Halogen (X) | C-X Bond Energy (kJ/mol) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| Iodo (I) | ~270 | Highest | Mild conditions, broad catalyst scope |

| Bromo (Br) | ~330 | Intermediate | Standard conditions, widely used |

| Chloro (Cl) | ~400 | Lowest | Requires specialized ligands and higher temperatures |

Halogens exert a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) and a weakly donating resonance effect (+R). openstax.org

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, making the ring less nucleophilic. This deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. lumenlearning.com The strength of this effect correlates with electronegativity, following the order: Cl > Br > I.

Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org This is why halogens, despite being deactivators, are ortho-, para-directors in electrophilic substitution reactions. stpeters.co.in The efficiency of this resonance donation is dependent on the overlap between the halogen's p-orbitals and the carbon 2p-orbitals of the ring. This overlap is most effective for chlorine and decreases for the larger bromine and iodine atoms.

Alterations in the Position of Substituents (Regioisomers)

The arrangement of the bromo, tert-butyl, and ethoxy groups on the benzene ring defines the compound's regioisomerism. Changing these positions leads to distinct chemical entities with different synthetic origins and reactivities. For instance, a common regioisomer is 2-Bromo-4-(tert-butyl)-1-ethoxybenzene .

The synthesis of this isomer would start from a different precursor, 2-bromo-4-tert-butylphenol (B1265803) . spectrabase.com This phenol could then be subjected to the Williamson ether synthesis with an ethyl halide to install the ethoxy group. The relative positions of the substituents have a profound impact on the molecule's properties. In 2-bromo-4-(tert-butyl)-1-ethoxybenzene, the bulky tert-butyl group is para to the bromine, while the activating ethoxy group is ortho to it. This arrangement creates a different steric and electronic environment compared to the parent compound where the ethoxy and tert-butyl groups are ortho to each other.

The regioselectivity of subsequent reactions, such as further electrophilic substitution, would be altered. The directing effects of the strongly activating ethoxy group (ortho-, para-directing) and the deactivating bromo group (ortho-, para-directing) would lead to substitution at different positions compared to the parent molecule, guided by a combination of electronic activation and steric hindrance from the adjacent groups.

Table 4: Structural Comparison of Regioisomers

| Compound Name | Structure | Substitution Pattern |

|---|---|---|

| 4-Bromo-2-(tert-butyl)-1-ethoxybenzene | C1-Ethoxy, C2-tert-butyl, C4-Bromo | |

| 2-Bromo-4-(tert-butyl)-1-ethoxybenzene | C1-Ethoxy, C2-Bromo, C4-tert-butyl | |

| 1-Bromo-4-(tert-butyl)-2-ethoxybenzene | C1-Bromo, C2-Ethoxy, C4-tert-butyl |

Note: Placeholder images are used for structural representation.

Synthetic Challenges for Different Isomers

The synthesis of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene and its isomers is primarily governed by the principles of electrophilic aromatic substitution and nucleophilic substitution reactions. The primary route to the target compound involves the bromination of 2-tert-butylphenol (B146161) followed by etherification.

The initial step is the bromination of 2-tert-butylphenol. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the tert-butyl group is a weakly activating ortho, para-director. The bulky tert-butyl group at position 2 sterically hinders the adjacent ortho position (position 3). Consequently, electrophilic attack by bromine is most likely to occur at the para position (position 4) relative to the hydroxyl group, yielding 4-bromo-2-tert-butylphenol (B178157) as the major product.

The second step is a Williamson ether synthesis, where the synthesized 4-bromo-2-tert-butylphenol is deprotonated with a base (like sodium hydride) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethyl halide (like ethyl bromide) in an SN2 reaction to form the final product, 4-Bromo-2-(tert-butyl)-1-ethoxybenzene. wikipedia.orgjk-sci.commasterorganicchemistry.com While this reaction is generally efficient for primary alkyl halides, the steric hindrance from the adjacent tert-butyl group could potentially slow down the reaction rate compared to unhindered phenols. wikipedia.org

The synthesis of other isomers of bromo-tert-butyl-ethoxybenzene presents significant challenges due to the directing effects of the substituents. For instance, to synthesize 2-Bromo-4-(tert-butyl)-1-ethoxybenzene , one would need to start with 4-tert-butylphenol (B1678320). Bromination of 4-tert-butylphenol would be expected to yield 2-bromo-4-tert-butylphenol due to the ortho, para-directing hydroxyl group. nih.gov Subsequent etherification would lead to the desired isomer.

Synthesizing an isomer like 5-Bromo-2-(tert-butyl)-1-ethoxybenzene would be more complex. Direct bromination of 2-tert-butylphenol or its ethoxy derivative would not favor substitution at the 5-position due to the stronger directing influence of the hydroxyl/ethoxy and tert-butyl groups to other positions. A multi-step synthesis involving blocking groups or starting from a differently substituted benzene ring would likely be necessary.

Table 1: Regiochemical Control in the Bromination of tert-Butylphenol Isomers

| Starting Material | Major Bromination Product | Rationale |

| 2-tert-butylphenol | 4-Bromo-2-tert-butylphenol | The -OH group directs para. The ortho position (6) is less sterically hindered than the other ortho position (3), but the para position is generally favored. |

| 4-tert-butylphenol | 2-Bromo-4-tert-butylphenol | The -OH group directs ortho. Both ortho positions are equivalent. |

| 3-tert-butylphenol | 4-Bromo-3-tert-butylphenol and 6-Bromo-3-tert-butylphenol | The -OH group directs to the ortho and para positions. The tert-butyl group will influence the ratio of products due to steric hindrance. |

Comparative Reactivity and Steric Hindrance Studies

The reactivity of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene and its analogs is significantly influenced by the steric hindrance imposed by the tert-butyl group, particularly its position relative to the other functional groups.

In 4-Bromo-2-(tert-butyl)-1-ethoxybenzene, the tert-butyl group is ortho to the ethoxy group. This arrangement creates a sterically crowded environment around the ethoxy group and the adjacent positions on the aromatic ring. This steric bulk can:

Hinder reactions involving the ethoxy group: For example, cleavage of the ether bond would be more difficult compared to a less hindered ether.

Influence the conformation of the ethoxy group: The ethyl group may be forced into a specific orientation to minimize steric clash with the tert-butyl group.

Impede electrophilic attack at the ortho position (position 3): The significant steric hindrance from the adjacent tert-butyl group would make substitution at this position highly unfavorable. ucalgary.ca

In contrast, an isomer like 2-Bromo-4-(tert-butyl)-1-ethoxybenzene would exhibit different reactivity. With the tert-butyl group at the para position, the ethoxy group is much less sterically hindered. This would likely lead to a higher reactivity in reactions involving the ether linkage. Furthermore, the ortho positions to the ethoxy group (positions 3 and 5) are more accessible for electrophilic substitution, although they would still be influenced by the electronic effects of the existing substituents.

The reactivity of the bromine atom in nucleophilic aromatic substitution would also be affected by the isomer's structure. In general, such reactions are difficult on unactivated aryl halides. However, the relative rate could be influenced by the electronic environment and steric accessibility of the carbon-bromine bond.

Table 2: Predicted Comparative Reactivity of Isomers

| Isomer | Steric Hindrance around Ethoxy Group | Predicted Reactivity in Ether Cleavage | Predicted Reactivity in Electrophilic Aromatic Substitution |

| 4-Bromo-2-(tert-butyl)-1-ethoxybenzene | High | Low | Low at position 3, moderate at position 6 |

| 2-Bromo-4-(tert-butyl)-1-ethoxybenzene | Low | High | Moderate at positions 3 and 5 |

| 5-Bromo-2-(tert-butyl)-1-ethoxybenzene | High | Low | Low at positions 3 and 6, moderate at position 4 |

Synthesis of Polyfunctionalized Derivatives

Further functionalization of the 4-Bromo-2-(tert-butyl)-1-ethoxybenzene ring would proceed via electrophilic aromatic substitution. The position of the incoming electrophile is determined by the combined directing effects of the existing substituents: the ethoxy group, the tert-butyl group, and the bromine atom.

Ethoxy group (-OEt): A strongly activating, ortho, para-director due to resonance donation of its lone pair of electrons.

tert-Butyl group (-C(CH₃)₃): A weakly activating, ortho, para-director due to hyperconjugation and inductive effects. stackexchange.com

Bromo group (-Br): A deactivating, ortho, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect.

The powerful activating and directing effect of the ethoxy group will dominate. It strongly directs incoming electrophiles to its ortho and para positions. The para position is already occupied by the bromine atom. Of the two ortho positions (3 and 5), position 3 is severely sterically hindered by the adjacent tert-butyl group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the ethoxy group that is not blocked, which is position 6.

For example, nitration of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene with a mixture of nitric acid and sulfuric acid would be expected to yield 4-Bromo-2-(tert-butyl)-1-ethoxy-6-nitrobenzene as the major product. Similarly, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst would also be expected to result in substitution at the 6-position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on 4-Bromo-2-(tert-butyl)-1-ethoxybenzene

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-(tert-butyl)-1-ethoxy-6-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 4,6-Dibromo-2-(tert-butyl)-1-ethoxybenzene |

| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-3-(tert-butyl)-4-ethoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-3-(tert-butyl)-4-ethoxyphenyl)alkan-1-one |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Bromo-2-(tert-butyl)-1-ethoxy-6-alkylbenzene |

Future Research Directions and Potential Innovations

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of polysubstituted benzenes often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research could focus on developing more sustainable and efficient synthetic pathways to 4-Bromo-2-(tert-butyl)-1-ethoxybenzene.

Key areas for exploration include:

Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical catalysis, often proceeding under mild conditions with high selectivity. nih.gov Future work could explore the enzymatic halogenation of a suitable 2-(tert-butyl)-1-ethoxybenzene precursor or the enzymatic ethoxylation of a bromo-tert-butylphenol derivative. The high specificity of enzymes could potentially reduce the formation of isomeric byproducts.

Flow Chemistry: Continuous flow chemistry provides advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netthieme-connect.denih.gov Developing a flow synthesis for 4-Bromo-2-(tert-butyl)-1-ethoxybenzene could enable better control over reaction parameters, reduce reaction times, and allow for safer handling of potentially hazardous reagents. This approach is particularly amenable to photochemical and electrochemical transformations.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, could significantly reduce the environmental impact of the synthesis.

A hypothetical greener synthesis could involve the direct C-H ethoxylation of 4-bromo-2-tert-butylphenol (B178157) using a recyclable catalyst in a flow reactor, minimizing solvent use and energy consumption.

Exploration of Novel Catalytic Transformations

The presence of a bromine atom, an activating ethoxy group, and a bulky tert-butyl group makes 4-Bromo-2-(tert-butyl)-1-ethoxybenzene an interesting substrate for a variety of catalytic transformations.

Potential research directions include:

Cross-Coupling Reactions: As an aryl bromide, the compound is a prime candidate for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govresearchgate.net Research could focus on employing novel catalyst systems, including those based on earth-abundant metals, to facilitate these transformations under milder conditions. The steric hindrance from the tert-butyl group may influence reactivity and require tailored catalyst and ligand design.

C-H Activation: The functionalization of C-H bonds is a powerful tool for streamlining synthesis. illinois.edunih.govresearchgate.net Future studies could investigate the directed or non-directed C-H activation of the aromatic ring or the tert-butyl group of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene to introduce new functional groups. For example, palladium-catalyzed C-H arylation could lead to the synthesis of complex biaryl structures.

Photocatalysis: Light-mediated reactions offer a sustainable approach to organic synthesis. nsf.gov The bromo-aromatic moiety could be a suitable substrate for photoredox-catalyzed reactions, enabling novel bond formations under mild conditions.

An example of a novel transformation could be the nickel/photoredox dual-catalyzed coupling of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene with a suitable amine to form a sterically hindered aniline derivative.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work.

Future computational studies on 4-Bromo-2-(tert-butyl)-1-ethoxybenzene could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, geometry, and vibrational frequencies of the molecule. researchgate.netacs.org These calculations can provide insights into its reactivity, spectroscopic properties, and potential for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of compounds with their biological or physical properties. nih.govresearchgate.netwikipedia.orgmdpi.com By developing QSAR models for a series of related compounds, it may be possible to predict the potential applications of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene in areas such as pharmaceuticals or materials science.

Molecular Docking: If the compound is investigated as a potential biologically active agent, molecular docking studies could be used to predict its binding affinity and mode of interaction with specific protein targets.